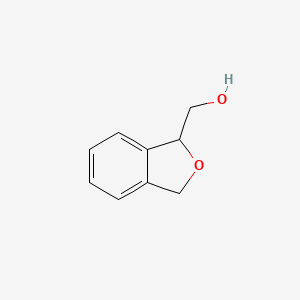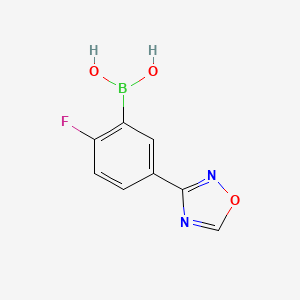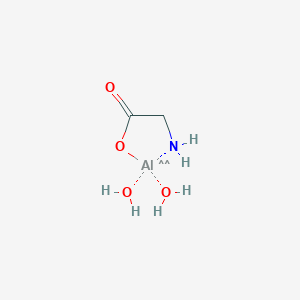![molecular formula C23H19IN2O4 B15148107 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a hydroxyphenyl group, and an iodophenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the introduction of the hydroxyphenyl group, and the coupling with the iodophenoxyacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while nucleophilic substitution of the iodophenoxy group can lead to various substituted phenoxyacetamides.
Applications De Recherche Scientifique
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular processes. The hydroxyphenyl group may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
Uniqueness
Compared to similar compounds, N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where iodine’s reactivity and electronic effects are advantageous.
Propriétés
Formule moléculaire |
C23H19IN2O4 |
|---|---|
Poids moléculaire |
514.3 g/mol |
Nom IUPAC |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C23H19IN2O4/c1-13-9-14(2)22-19(10-13)26-23(30-22)18-8-5-16(11-20(18)27)25-21(28)12-29-17-6-3-15(24)4-7-17/h3-11,27H,12H2,1-2H3,(H,25,28) |
Clé InChI |
NNHJJSIIRALCLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)I)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


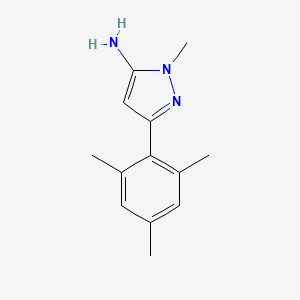
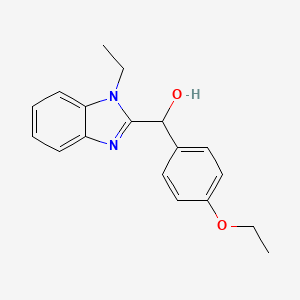
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
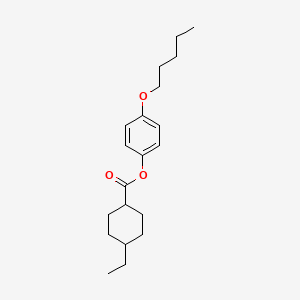
![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15148066.png)
![2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148068.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)
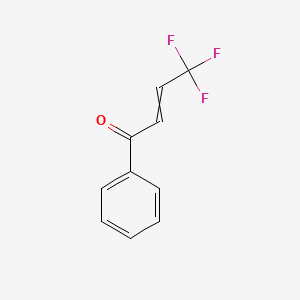
![4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B15148088.png)
